![molecular formula C15H22N4O2 B2465382 N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide CAS No. 1796963-31-9](/img/structure/B2465382.png)
N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide
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Overview
Description
N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPCC is a small molecule inhibitor that targets a specific protein, which is involved in various cellular processes.
Scientific Research Applications
Anti-Inflammatory Activity
N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide: and its derivatives have demonstrated potent anti-inflammatory effects. For instance, researchers synthesized 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (referred to as V4 ) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (referred to as V8 ). These compounds effectively inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations. Additionally, they reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) mRNA in LPS-stimulated macrophage cells. Molecular docking studies suggest that these compounds interact strongly with the active sites of iNOS and COX-2, making them potential candidates for novel anti-inflammatory therapies .
DNA Cleavage Studies
Some derivatives of this compound have been investigated for their ability to cleave DNA. Understanding their interactions with DNA molecules can provide insights into potential therapeutic applications, such as targeted gene therapies or cancer treatments. The exact mechanisms and clinical implications remain an active area of research .
Kinase Inhibition
Researchers have synthesized halogenated ‘(E )-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which are structurally related to N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide . These compounds exhibit kinase inhibition properties and may serve as potential targeted kinase inhibitors (TKIs). Their effectiveness against specific kinases and their therapeutic relevance are subjects of ongoing investigation .
Antiviral Research
Although limited data are available, some studies suggest that derivatives of this compound may have antiviral activity. Researchers are exploring their potential as agents against viral infections, including RNA viruses and DNA viruses. Further characterization and testing are necessary to validate this application .
Neuroprotection
Preliminary investigations indicate that certain derivatives of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide may offer neuroprotective effects. These compounds could potentially mitigate neuronal damage in neurodegenerative diseases or after acute brain injuries. However, more research is needed to establish their efficacy and safety .
Mechanism of Action
Target of Action
The primary targets of N-((4-morpholinopyrimidin-2-yl)methyl)cyclopentanecarboxamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins .
Mode of Action
The compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO and prostaglandins at non-cytotoxic concentrations . The compound also reduces the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells .
Biochemical Pathways
The compound affects the inflammatory response pathway . By inhibiting iNOS and COX-2, it reduces the production of NO and prostaglandins, which are key mediators of inflammation . This leads to a decrease in the inflammatory response, which can be beneficial in the treatment of inflammation-associated disorders .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the production of NO and prostaglandins, a decrease in the mRNA expression of iNOS and COX-2, and an overall inhibition of the inflammatory response .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors.
properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c20-15(12-3-1-2-4-12)17-11-13-16-6-5-14(18-13)19-7-9-21-10-8-19/h5-6,12H,1-4,7-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIAITPGJOXHIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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